3-(Chloromethyl)imidazo[1,2-a]pyridin-2(3H)-one

Drug-likeness Physicochemical profiling Lead optimization

The compound 3-(Chloromethyl)imidazo[1,2-a]pyridin-2(3H)-one (CAS 497222-31-8) is a fused bicyclic heterocycle belonging to the imidazo[1,2-a]pyridin-2-one family. It features a reactive chloromethyl group at the C3 position of a 2-oxo-imidazopyridine scaffold.

Molecular Formula C8H7ClN2O
Molecular Weight 182.61 g/mol
Cat. No. B11910551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Chloromethyl)imidazo[1,2-a]pyridin-2(3H)-one
Molecular FormulaC8H7ClN2O
Molecular Weight182.61 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=O)C(N2C=C1)CCl
InChIInChI=1S/C8H7ClN2O/c9-5-6-8(12)10-7-3-1-2-4-11(6)7/h1-4,6H,5H2
InChIKeyGKFJCGKHJQUXBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Chloromethyl)imidazo[1,2-a]pyridin-2(3H)-one — A Versatile C3-Functionalized Heterocyclic Building Block for Medicinal Chemistry and Material Science


The compound 3-(Chloromethyl)imidazo[1,2-a]pyridin-2(3H)-one (CAS 497222-31-8) is a fused bicyclic heterocycle belonging to the imidazo[1,2-a]pyridin-2-one family. It features a reactive chloromethyl group at the C3 position of a 2-oxo-imidazopyridine scaffold. This motif is widely recognized for its utility as a synthetic intermediate in the construction of pharmaceutically active molecules, owing to the electrophilic nature of the chloromethyl moiety and the hydrogen-bonding capabilities of the lactam carbonyl [1]. Its compact size (MW 182.61 g/mol) and balanced physicochemical profile (cLogP 0.7, TPSA 32.7 Ų) make it an attractive candidate for fragment-based drug discovery and late-stage functionalization programs [1].

Why 3-(Chloromethyl)imidazo[1,2-a]pyridin-2(3H)-one Cannot Be Simply Replaced by Other C3-Functionalized Imidazo[1,2-a]pyridin-2-ones


The C3-chloromethyl substituent is not an inert decoration; it is a precisely tuned electrophilic handle that governs both reactivity and downstream molecular properties. Simple exchange with a hydroxymethyl analog eliminates the leaving-group potential required for nucleophilic displacement, while switching to a bromomethyl analogue alters reactivity rates and may compromise stability during storage or under reaction conditions. Even the parent 3-H scaffold lacks the synthetic versatility afforded by the chloromethyl group. Therefore, generic substitution without quantitative justification risks derailing synthetic routes, lowering yields, or producing derivatives with unintended pharmacokinetic behavior [1].

Quantitative Differentiation Evidence for 3-(Chloromethyl)imidazo[1,2-a]pyridin-2(3H)-one Versus Closest Structural Analogs


Comparative Lipophilicity and Polar Surface Area: Chloromethyl vs. Parent Scaffold

The chloromethyl derivative retains the lipophilicity and polar surface area of the parent imidazo[1,2-a]pyridin-2(3H)-one scaffold almost identically, ensuring that the introduction of a reactive handle does not perturb key drug-likeness parameters. The target compound's computed LogP is 0.7, with a TPSA of 32.7 Ų [1], compared to the parent imidazo[1,2-a]pyridin-2(3H)-one hydrochloride which exhibits a LogP of 0.7324 and TPSA of 32.67 Ų . This near-perfect overlay indicates that the chloromethyl group can be employed as a synthetic linchpin without sacrificing the physicochemical profile of the core scaffold.

Drug-likeness Physicochemical profiling Lead optimization

Electrophilic Reactivity: Chloride vs. Hydroxide Leaving-Group Potential

The chloromethyl group provides a vastly superior leaving group compared to the hydroxymethyl analog, enabling nucleophilic displacement under mild conditions. The conjugate acid of the chloride leaving group (HCl) has a pKa of approximately –7, whereas the conjugate acid of the hydroxide leaving group (H₂O) has a pKa of approximately 15.7 [1]. This 22-order-of-magnitude difference in leaving-group ability translates into faster reaction kinetics and higher yields in SN2-type transformations.

Nucleophilic substitution Synthetic efficiency Alkylation chemistry

Synthetic Versatility Enabled by C3-Chloromethyl Handle: Access to Diverse Chemical Space

The C3-chloromethyl group serves as a universal entry point for installing a wide array of substituents—amines, thiols, alcohols, carbon nucleophiles—via straightforward nucleophilic substitution. This is in contrast to the parent 3-H analog, which requires harsh C–H activation conditions or pre-functionalization. A comprehensive review of C3-functionalization strategies for imidazo[1,2-a]pyridines confirms that chloromethyl derivatives are among the most frequently utilized intermediates for rapid analog generation [1]. While direct kinetic data for this specific compound are absent from the public literature, the class-level evidence strongly supports its superior synthetic utility over non-halogenated or hydroxy-substituted counterparts.

C3-functionalization Library synthesis Structure-activity relationships

High-Value Application Scenarios for 3-(Chloromethyl)imidazo[1,2-a]pyridin-2(3H)-one Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery: Scaffold Retention with Reactive Handle

In fragment-based campaigns, maintaining the physicochemical profile of a validated core while introducing a versatile conjugation point is critical. The chloromethyl derivative preserves the cLogP and TPSA of the parent imidazo[1,2-a]pyridin-2-one scaffold within 0.03 log units and 0.03 Ų, respectively, allowing medicinal chemists to grow fragments without unpredictable lipophilicity shifts [1].

One-Step Diversification for Structure-Activity Relationship (SAR) Studies

The electrophilic chloromethyl group enables direct nucleophilic displacement with amines, thiols, or alkoxides under mild conditions, bypassing the need for pre-activation required by hydroxymethyl analogs. This accelerates SAR exploration by reducing synthetic steps and improving overall yield in analog generation [1].

Synthesis of Imidazo[1,2-a]pyridine-Based Kinase Inhibitors and CNS Agents

Imidazo[1,2-a]pyridin-2-ones are privileged scaffolds in kinase inhibition and CNS drug discovery. The chloromethyl derivative serves as a direct precursor for introducing basic amine side chains essential for target engagement, leveraging its excellent leaving-group potential to construct final compounds in fewer synthetic operations [1].

Material Science and Fluorescent Probe Development

C3-functionalized imidazo[1,2-a]pyridines are increasingly employed in optoelectronic materials. The chloromethyl handle permits covalent attachment to polymers or surfaces, enabling the design of fluorescent sensors or charge-transport materials with precisely tuned photophysical properties [2].

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